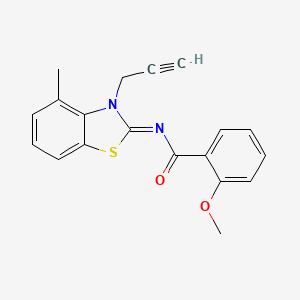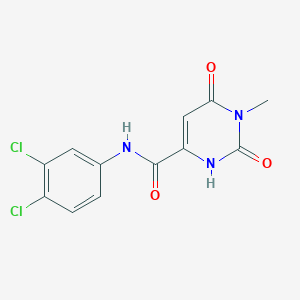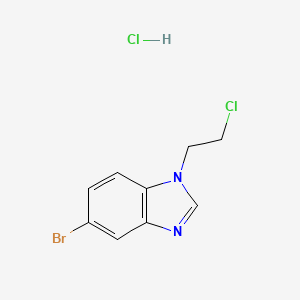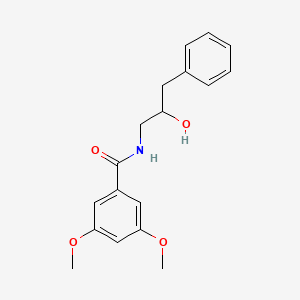![molecular formula C18H20ClN5O3 B2368502 9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-74-5](/img/structure/B2368502.png)
9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of IM25300 involves several steps. One common approach is the reaction of methyl vinyl ether with 4-bromonitrobenzene to yield this compound . Further details on the synthetic pathway and optimization strategies would require a thorough review of relevant literature.
Physical And Chemical Properties Analysis
Scientific Research Applications
Tautomerism and Molecular Interaction Studies
A study examined the tautomeric equilibria of purine and pyrimidine bases, focusing on how molecular interactions and the environment influence these equilibria. The research delved into the interaction energy between molecules like 2-oxo-5-chloro-pyrimidine and its analogs, demonstrating the impact of these interactions on the stability of tautomeric forms. This study is significant for understanding the behavior of compounds like 9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, especially in different environmental conditions (Person et al., 1989).
Synthesis and Application in Medicinal Chemistry
A comprehensive review focused on the synthesis and pharmaceutical significance of pyrano[2,3-d]pyrimidine scaffolds, highlighting their broad applicability and bioavailability. The review covers synthetic pathways and the utilization of hybrid catalysts for developing pyrimidine derivatives, providing valuable insights into the chemical manipulation and potential applications of compounds like this compound in medicinal chemistry (Parmar et al., 2023).
Purine-Utilizing Enzyme Inhibitors
Research on purine-utilizing enzymes (PUEs) and heterocyclics as PUE inhibitors highlighted the importance of these compounds in managing diseases like malaria, cancer, and autoimmune disorders. The study emphasized the structural mimicking of existing compounds and the introduction of small structural changes without altering the basic pharmacophore, providing a framework that could be applicable to the design and development of compounds like this compound (Chauhan & Kumar, 2015).
Optoelectronic Material Development
A study on functionalized quinazolines and pyrimidines for optoelectronic materials explored the incorporation of these compounds into π-extended conjugated systems. The research highlighted the importance of these derivatives in creating novel materials for organic light-emitting diodes, photoelectric conversion elements, and other optoelectronic applications. This information is pertinent to understanding the potential applications of this compound in the field of material science and optoelectronics (Lipunova et al., 2018).
properties
IUPAC Name |
9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)24(18(21)26)10-11-27-2)23-9-3-8-22(17(23)20-15)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMUDVZWZDRHKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2368421.png)




![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)

![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)
![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)